![molecular formula C22H22N2O5 B5113275 (4,5-dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine](/img/structure/B5113275.png)
(4,5-dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine
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Overview
Description
(4,5-dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine, commonly known as DON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. The compound is a derivative of phenethylamine and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of DON is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
DON has been found to possess a range of biochemical and physiological effects, including the inhibition of inflammation and pain, the promotion of cell death in cancer cells, and the modulation of neurotransmitter systems in the brain. These effects make it a promising candidate for further investigation in the field of pharmacology and medicinal chemistry.
Advantages and Limitations for Lab Experiments
One of the advantages of using DON in lab experiments is its ability to selectively target specific receptors and signaling pathways in the body. This makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one of the limitations of using DON is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on DON. One area of interest is the development of new drugs based on the structure of DON for the treatment of various diseases, including cancer, inflammation, and pain. Another area of interest is the investigation of the potential use of DON in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of DON and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of DON involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-methoxy-3-biphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of DON as the final product.
Scientific Research Applications
DON has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methoxy-5-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-20-10-9-16(15-7-5-4-6-8-15)11-18(20)23-14-17-12-21(28-2)22(29-3)13-19(17)24(25)26/h4-13,23H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNWNNOSGQZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethoxy-2-nitrobenzyl)(4-methoxy-3-biphenylyl)amine |
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